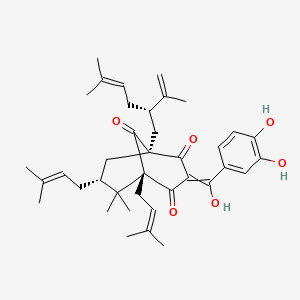

Garcinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Garcinol est une benzophénone polyisoprénylée principalement isolée de l'écorce séchée de Garcinia indica, un fruit tropical largement cultivé en Asie du Sud-Est et en Afrique centrale . Traditionnellement, il a été utilisé pour ses propriétés antioxydantes, mais des recherches récentes ont mis en évidence son potentiel en tant qu'agent anticancéreux . Le this compound est connu pour sa capacité à moduler les principales voies de signalisation cellulaire régulatrices, ce qui en fait un agent pléiotrope .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Garcinol peut être synthétisé par divers procédés chimiques. Une méthode courante implique l'extraction du composé de l'écorce séchée de Garcinia indica à l'aide de solvants organiques . Le composé extrait est ensuite purifié par des techniques chromatographiques.

Méthodes de production industrielle : La production industrielle de this compound implique généralement une extraction à grande échelle de Garcinia indica. Le processus comprend le séchage de l'écorce du fruit, suivi d'une extraction par solvant et d'une purification. Des techniques avancées telles que l'extraction par fluide supercritique peuvent également être utilisées pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Enzyme Inhibition Mechanisms

Garcinol modulates epigenetic and inflammatory pathways via selective inhibition of histone acetyltransferases (HATs) and histone deacetylases (HDACs).

Histone Acetyltransferase (HAT) Inhibition

This compound acts as a potent inhibitor of HATs like p300 and PCAF, with IC<sub>50</sub> values of 7 µM and 5 µM, respectively . Key findings include:

-

Competitive inhibition : Competes with histones for binding to the enzyme’s active site, suppressing acetylation-dependent chromatin transcription .

-

Specificity : Preferentially inhibits histone H4 acetylation over H3, with complete H4 acetylation inhibition at 1 µM compared to no effect on H3 at 20 µM .

-

Structural basis : The β-diketone moiety and isoprenyl groups contribute to its binding affinity .

| Enzyme | IC<sub>50</sub> (µM) | Key Reaction |

|---|---|---|

| p300 | 7 | Inhibits histone H4 acetylation |

| PCAF | 5 | Suppresses global gene expression |

HDAC11 Inhibition

This compound selectively inhibits HDAC11 with remarkable specificity:

-

IC<sub>50</sub> : ~40 µM (comparable to SIS17, a known HDAC11 inhibitor) .

-

Structural determinant : The β-diketone enol form is critical for zinc chelation, as alkylated derivatives (e.g., isothis compound) show reduced activity .

-

Functional impact : Increases fatty acylation of SHMT2, an HDAC11 substrate, without affecting histone H3 acetylation .

Antioxidant Activity

This compound neutralizes free radicals through multiple mechanisms:

Radical Scavenging

-

Superoxide anion : Scavenges via single-electron transfer, followed by deprotonation of the enolized 1,3-diketone .

-

Peroxyl radicals : Reacts to form stable derivatives, inducing apoptosis in leukemia cells .

NRF2-Mediated Oxidative Stress Mitigation

In hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)-induced bone marrow stromal cell (BMSC) injury:

-

ROS reduction : this compound (10 µM) reverses H<sub>2</sub>O<sub>2</sub>-elevated ROS levels .

-

NRF2 upregulation : Restores NRF2 mRNA/protein levels, enhancing antioxidant defense .

-

Functional recovery : Improves BMSC viability, reduces apoptosis, and normalizes differentiation markers (e.g., ALP, Runx2) .

Inflammatory Pathway Modulation

This compound inhibits enzymes involved in inflammation:

5-Lipoxygenase and mPGES-1 Inhibition

-

IC<sub>50</sub> values :

-

Mechanism : Suppresses PGE<sub>2</sub> synthesis and arachidonic acid metabolism, reducing inflammatory cytokine production .

Glycation and Metal Chelation

-

Antiglycation : Inhibits protein-carbonyl modifications linked to diabetic complications .

-

Zinc chelation : The β-diketone and catechol groups facilitate metal ion binding .

Structural Features Governing Reactivity

This compound’s chemical structure directly influences its reactivity:

Key Functional Groups

-

β-Diketone : Critical for HDAC11 inhibition and redox activity .

-

Isoprenyl chains : Enhance lipophilicity, aiding membrane interactions .

-

Catechol moiety : Contributes to antioxidant activity via electron-donating groups .

Stability and Solubility

HDAC11 Inhibition Selectivity

| HDAC | Inhibition at 50 µM | Key Notes |

|---|---|---|

| HDAC11 | Complete | Zinc-dependent |

| SIRT3 | 10% | Weak effect |

| HDAC8 | 43% (25 µM) | Concentration-dependent |

| Others | None detected | Highly selective |

Antioxidant Efficacy

| Radical Type | Relative Activity | Comparison |

|---|---|---|

| DPPH | 3× α-tocopherol | |

| Hydroxyl radical | > α-tocopherol | |

| Superoxide anion | Comparable to α-tocopherol |

Applications De Recherche Scientifique

Anticancer Properties

Garcinol has shown promising results in various preclinical studies as an anticancer agent. Its mechanisms of action include:

- Induction of Apoptosis : this compound has been found to induce apoptosis in cancer cells by targeting critical signaling pathways. For instance, it inhibits the NF-κB pathway, which is often upregulated in cancer cells, leading to reduced survival and proliferation of these cells .

- Inhibition of Metastasis : Research indicates that this compound interferes with the transcriptional machinery necessary for the production of metastasis-related genes. It inhibits the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis .

- Regulation of Signaling Pathways : this compound affects key signaling pathways such as Wnt and TGF-β, which are involved in cancer progression. It has been shown to downregulate markers associated with EMT and promote mesenchymal-to-epithelial transition (MET) in aggressive breast cancer cells .

Case Study: Gastrointestinal Cancers

A review highlighted this compound's efficacy against gastrointestinal cancers, including esophageal, gastric, colorectal, pancreatic, and liver cancers. The compound was noted for its ability to inhibit metastasis and induce apoptosis through various molecular pathways. Nanotechnology is being explored to enhance this compound's delivery and efficacy in clinical settings .

Antioxidant Effects

This compound exhibits significant antioxidant properties, which can be beneficial in treating oxidative stress-related conditions:

- Bone Health : Recent studies have demonstrated that this compound can prevent oxidative stress-induced bone loss by activating the NRF2-antioxidant signaling pathway. This effect helps protect bone marrow stem cells from oxidative damage and promotes their viability .

- Cell Viability : In vitro studies show that this compound treatment reduces apoptotic cell death induced by oxidative stress agents like hydrogen peroxide. The compound enhances cell viability and restores normal functions in affected cells .

Potential Applications in Diabetes Management

This compound has also been investigated for its potential antidiabetic effects. Studies suggest that it inhibits alpha-amylase activity, indicating its possible role in managing blood sugar levels. This property positions this compound as a candidate for further research into natural therapies for diabetes .

Summary Table of Applications

| Application Area | Mechanism of Action | Findings |

|---|---|---|

| Cancer Treatment | Induces apoptosis; inhibits metastasis; regulates EMT | Effective against various cancers |

| Bone Health | Activates NRF2 signaling; reduces oxidative stress | Prevents bone loss |

| Diabetes Management | Inhibits alpha-amylase | Potential antidiabetic effects |

Mécanisme D'action

Garcinol exerts its effects through multiple mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Properties: It inhibits inflammatory processes by modulating the activity of inflammatory cytokines and enzymes.

Histone Acetyltransferase Inhibition: this compound inhibits histone acetyltransferases, affecting gene expression and potentially leading to anti-cancer effects.

Cell Signaling Modulation: It modulates key cell signaling pathways, including NF-κB and JAK/STAT3, which are involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Le Garcinol est souvent comparé à d'autres benzophénones polyisoprénylées et chalcones. Parmi les composés similaires, citons :

Xanthochymol : Une autre benzophénone polyisoprénylée présentant des propriétés antioxydantes et anticancéreuses similaires.

Isothis compound : Un analogue structurel du this compound présentant des activités biologiques comparables.

Mangostine : Un composé présent dans Garcinia mangostana présentant des propriétés antioxydantes et anti-inflammatoires similaires.

Unicité du this compound : Le this compound se distingue par sa nature pléiotrope, lui permettant de moduler simultanément plusieurs voies de signalisation cellulaire

Propriétés

Formule moléculaire |

C38H50O6 |

|---|---|

Poids moléculaire |

602.8 g/mol |

Nom IUPAC |

(1S,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/t27-,28+,37+,38-/m0/s1 |

Clé InChI |

DTTONLKLWRTCAB-SMDXAGPFSA-N |

SMILES isomérique |

CC(=CC[C@@H]1C[C@@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C |

SMILES canonique |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.